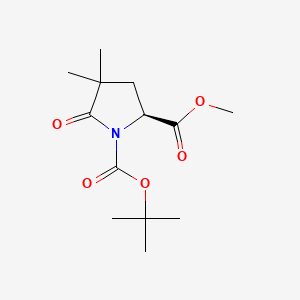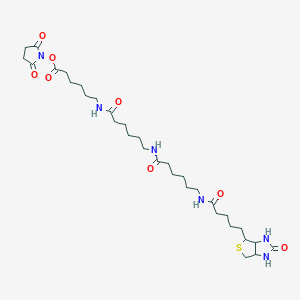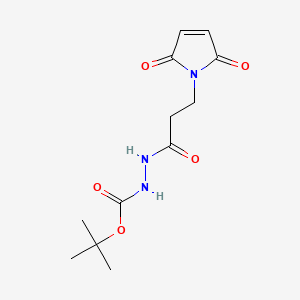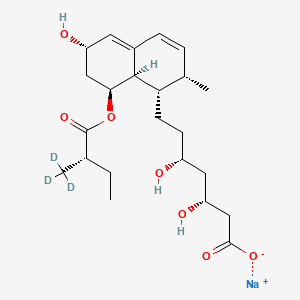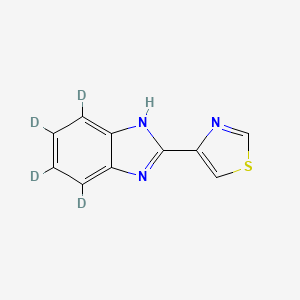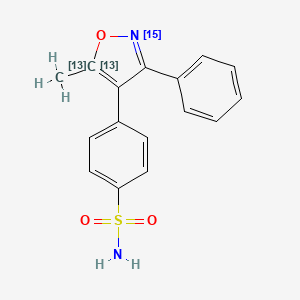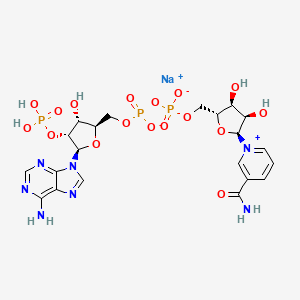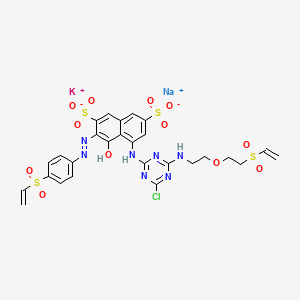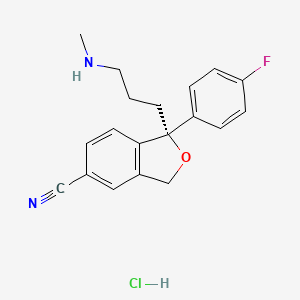
(R)-デスメチルシタロプラム塩酸塩
説明
®-Desmethyl Citalopram Hydrochloride is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. This compound is an enantiomer of desmethyl citalopram, which means it is one of two mirror-image forms of the molecule. The ®-enantiomer is specifically noted for its pharmacological properties and potential therapeutic applications.
科学的研究の応用
Chemistry
In chemistry, ®-Desmethyl Citalopram Hydrochloride is used as a reference standard in analytical methods to study the enantiomeric purity of citalopram and its derivatives.
Biology
In biological research, this compound is used to investigate the enantioselective effects of SSRIs on serotonin reuptake and receptor binding. It helps in understanding the pharmacodynamics and pharmacokinetics of citalopram enantiomers.
Medicine
Medically, ®-Desmethyl Citalopram Hydrochloride is studied for its potential therapeutic effects in treating depression and other mood disorders. It is also used in clinical trials to evaluate the efficacy and safety of enantiomer-specific treatments.
Industry
In the pharmaceutical industry, this compound is used in the development and quality control of citalopram-based medications. It ensures that the final products meet regulatory standards for enantiomeric purity.
作用機序
Target of Action
The primary target of ®-Desmethyl Citalopram Hydrochloride, like its parent compound Citalopram, is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) at the terminals and cell bodies of serotonergic neurons .
Mode of Action
®-Desmethyl Citalopram Hydrochloride, as an SSRI, inhibits the reuptake of serotonin (5-HT) in the central nervous system (CNS), potentially through the inhibition of the serotonin transporter (SLC6A4) . This inhibition leads to an increase in the extracellular levels of 5-HT, enhancing serotonergic transmission .
Biochemical Pathways
The biochemical pathways affected by ®-Desmethyl Citalopram Hydrochloride involve the serotonergic system. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission . This can lead to downstream effects such as mood elevation, which is why SSRIs are often used in the treatment of depression .
Pharmacokinetics
The pharmacokinetics of ®-Desmethyl Citalopram Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The clearance of the R-enantiomer is slower than the clearance of the S-enantiomer . The metabolic clearance of citalopram was found to be 8.6 L/h for R-citalopram . The clearance of desmethylcitalopram was 23.8 L/h for R-Desmethyl Citalopram . These properties can impact the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of ®-Desmethyl Citalopram Hydrochloride’s action involve the potentiation of serotonergic activity in the CNS. This can lead to various effects such as mood elevation, reduction in anxiety, and other changes associated with increased serotonergic activity .
生化学分析
Biochemical Properties
®-Desmethyl Citalopram Hydrochloride, like its parent compound citalopram, is likely to interact with the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) at the terminals and cell bodies of serotonergic neurons . This interaction can lead to an increase in extracellular 5-HT levels, enhancing 5-HT neurotransmission .
Cellular Effects
The cellular effects of ®-Desmethyl Citalopram Hydrochloride are not well-studied. Considering its structural similarity to citalopram, it may influence cell function by modulating serotonergic transmission. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to involve the inhibition of SERT, leading to an increase in extracellular 5-HT levels . This could result in the activation or inhibition of various enzymes and changes in gene expression.
Temporal Effects in Laboratory Settings
It is reasonable to assume that its effects, like those of citalopram, may change over time, potentially involving the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on citalopram have shown that its effects can vary with dosage .
Metabolic Pathways
®-Desmethyl Citalopram Hydrochloride is a metabolite of citalopram, which is metabolized by the hepatic cytochrome P450 system. The formation of desmethylcitalopram is catalyzed by the isoenzymes CYP2C19, CYP3A4, and CYP2D6 .
Transport and Distribution
Given its structural similarity to citalopram, it may be transported and distributed in a similar manner .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Desmethyl Citalopram Hydrochloride typically involves the resolution of racemic citalopram into its enantiomers. One common method includes the use of chiral chromatography to separate the ®- and (S)-enantiomers. Another approach involves the use of chiral catalysts in the synthesis process to preferentially produce the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Desmethyl Citalopram Hydrochloride often employs large-scale chiral resolution techniques. These methods are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced chromatographic techniques and chiral auxiliaries is common in industrial settings to achieve the desired enantiomeric purity.
化学反応の分析
Types of Reactions
®-Desmethyl Citalopram Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated metabolites, while reduction can yield desmethylated derivatives.
類似化合物との比較
Similar Compounds
Citalopram: The parent compound, a racemic mixture of ®- and (S)-enantiomers.
Escitalopram: The (S)-enantiomer of citalopram, known for its higher potency and selectivity.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Sertraline: An SSRI with a distinct chemical structure and pharmacological profile.
Uniqueness
®-Desmethyl Citalopram Hydrochloride is unique due to its specific enantiomeric form, which can exhibit different pharmacological properties compared to the (S)-enantiomer. This uniqueness allows for the exploration of enantioselective effects in both research and therapeutic contexts .
特性
IUPAC Name |
(1R)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIZNULSIBGJPJ-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675805 | |
| Record name | (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144010-85-5 | |
| Record name | (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)
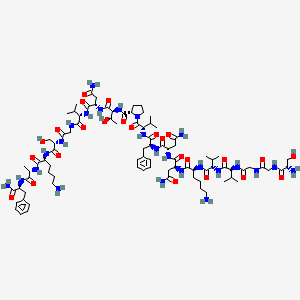
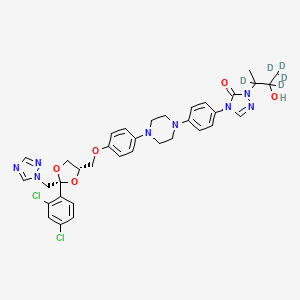
![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)
